Palbociclib 2HCl

Description

Historical Context of Cyclin-Dependent Kinase Inhibitor Development

The journey to targeted cancer therapies like Palbociclib (B1678290) 2HCl began with fundamental discoveries in cell cycle regulation. Scientists identified cyclin-dependent kinases (CDKs) as crucial enzymes that drive the progression of the cell cycle. nih.govnih.gov Given that uncontrolled cell division is a hallmark of cancer, it was a logical step to target these kinases for therapeutic intervention. nih.gov

The initial wave of CDK inhibitors, often referred to as "pan-CDK" inhibitors, were not very specific and targeted a broad range of CDKs. nih.govrutgers.edu An example of these first-generation inhibitors is flavopiridol. nih.govrutgers.edu While promising in preclinical studies, many of these early inhibitors showed disappointing results in clinical trials, often due to significant toxicity. nih.govtandfonline.com

This led to the development of a new generation of CDK inhibitors with greater selectivity. nih.gov Palbociclib (formerly known as PD-0332991), along with ribociclib (B560063) and abemaciclib, emerged as highly selective inhibitors of CDK4 and CDK6. nih.gov This enhanced specificity was a critical advancement, leading to more substantial clinical activity and a better-managed side effect profile. nih.gov Palbociclib was the first of this new class to be approved, marking a significant milestone in the treatment of cancer. wikipedia.orgmdpi.com

Role of Palbociclib 2HCl as a Selective Cell Cycle Inhibitor in Cancer Therapy

This compound functions as a highly selective inhibitor of CDK4 and CDK6. selleckchem.commedkoo.comselleck.co.jp These two kinases, when complexed with their partner protein, cyclin D, play a pivotal role in the G1 phase of the cell cycle. wikipedia.org A key function of the CDK4/6-cyclin D complex is to phosphorylate the retinoblastoma (Rb) protein. nih.govmedkoo.com Phosphorylation of Rb allows the cell to pass the restriction point and commit to a new cycle of division. wikipedia.orgnih.gov

In many cancers, the regulation of this checkpoint is lost, leading to uncontrolled cell proliferation. wikipedia.org Palbociclib works by blocking the ATP-binding pocket of CDK4 and CDK6, thereby preventing the phosphorylation of the Rb protein. nih.govinvivochem.com This action effectively arrests the cell cycle in the G1 phase, which in turn suppresses DNA replication and halts the proliferation of cancer cells. medkoo.cominvivochem.comdrugbank.com A crucial aspect of palbociclib's mechanism is its reliance on the presence of a functional Rb protein; it does not show antitumor activity in tumors where the Rb protein is deficient. dovepress.com

In Vitro Activity of Palbociclib

| Cell Line Type | IC50 Value | Effect |

|---|---|---|

| Retinoblastoma-positive tumor cells | Low nanomolar concentrations | Induces G1 arrest and blocks Rb phosphorylation. nih.gov |

| MDA-MB-435 (Colon Cancer) | 0.063 μM | Suppresses retinoblastoma phosphorylation at Ser795. invivochem.com |

| Luminal ER-positive and HER2-amplified breast cancer cell lines | 4 nM to 1 μM | Inhibits cell development. invivochem.com |

Therapeutic Significance in Hormone Receptor-Positive, HER2-Negative Advanced/Metastatic Breast Cancer

The primary therapeutic application of this compound is in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. wikipedia.orginvivochem.comdrugbank.com In this specific subtype of breast cancer, the combination of palbociclib with endocrine therapy has demonstrated significant clinical benefit. mdpi.com

Clinical trials have been instrumental in establishing the efficacy of palbociclib. The PALOMA series of trials, in particular, have provided robust evidence supporting its use.

PALOMA-1: This Phase II trial showed that the combination of palbociclib and letrozole (B1683767) more than doubled progression-free survival (PFS) compared to letrozole alone in postmenopausal women with newly diagnosed ER-positive, HER2-negative metastatic breast cancer. targetedonc.com The median PFS was 26.1 months with the combination versus 7.5 months with letrozole alone. targetedonc.com

PALOMA-3: This trial evaluated palbociclib in combination with fulvestrant (B1683766) in patients whose disease had progressed on prior endocrine therapy. nih.gov The results showed a significant extension in PFS for the palbociclib combination. nih.gov

It is important to note that while palbociclib has shown significant success in the metastatic setting, its benefit in the adjuvant setting (treatment after initial cancer therapy to suppress secondary tumor formation) has not been established. The PALLAS and PENELOPE-B trials, which investigated the addition of palbociclib to endocrine therapy in early-stage breast cancer, did not show a significant improvement in invasive disease-free survival. ascopost.comnih.govpfizer.comcancernetwork.comnih.govesmo.orgdocwirenews.comnih.govbreastcancertrials.org.auascopubs.org

Recent research from the PATINA trial has suggested a potential new application for palbociclib in patients with HR-positive, HER2-positive metastatic breast cancer, where it showed a significant improvement in progression-free survival when added to standard maintenance therapy. ascopost.comtargetedonc.comonclive.com

Key Clinical Trial Findings for Palbociclib in Advanced/Metastatic HR+/HER2- Breast Cancer

| Trial | Treatment Arms | Primary Endpoint | Result |

|---|---|---|---|

| PALOMA-1 (Phase II) | Palbociclib + Letrozole vs. Letrozole alone | Progression-Free Survival (PFS) | Median PFS 26.1 months vs. 7.5 months. targetedonc.com |

| PALOMA-2 (Phase III) | Palbociclib + Letrozole vs. Placebo + Letrozole | Progression-Free Survival (PFS) | Median PFS 24.8 months vs. 14.5 months. pfizer.com |

| PALOMA-3 (Phase III) | Palbociclib + Fulvestrant vs. Placebo + Fulvestrant | Progression-Free Survival (PFS) | Median PFS 9.5 months vs. 4.6 months. nih.gov |

| PADMA (Phase III) | Palbociclib + Endocrine Therapy vs. Chemotherapy | Time to Treatment Failure (TTF) | Median TTF 17.2 months vs. 6.1 months. oncologynewscentral.com |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| Abemaciclib | |

| Alvocidib | |

| AT7519 | |

| Bortezomib | |

| Dabrafenib | |

| Dinaciclib | |

| Exemestane | |

| Flavopiridol | |

| Fulvestrant | |

| Goserelin | |

| Letrozole | |

| Olomucine | |

| Palbociclib | |

| This compound | |

| Palbociclib dihydrochloride | |

| PD-0332991 | |

| Pertuzumab | |

| Ribociclib | |

| Roscovitine | |

| Seliciclib | |

| Tamoxifen (B1202) | |

| Trametinib (B1684009) | |

| Trastuzumab |

Structure

3D Structure of Parent

Properties

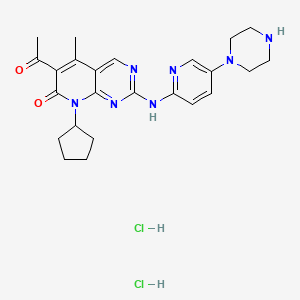

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O2.2ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORIVNBSTFKZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Cl2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733858 | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571189-11-2 | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Action of Palbociclib 2hcl

Selective Inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)

Palbociclib (B1678290) is a highly selective, reversible inhibitor of CDK4 and CDK6. europa.eu These kinases are fundamental drivers of the cell cycle, and their inhibition by Palbociclib forms the cornerstone of its therapeutic effect.

Binding to the ATP Pocket of CDK4/6

Palbociclib exerts its inhibitory effect by binding to the ATP (adenosine triphosphate) pocket of both CDK4 and CDK6. invivochem.comresearchgate.netmdpi.com This binding action prevents the kinase from utilizing ATP, which is essential for its function. The interaction is highly specific, with Palbociclib forming hydrogen bonds with key amino acid residues within the ATP-binding site of the kinases. researchgate.net This competitive inhibition effectively blocks the catalytic activity of the CDK4/6 enzymes.

The potency of Palbociclib is demonstrated by its low half-maximal inhibitory concentrations (IC50), which are in the nanomolar range. Specifically, the IC50 for CDK4 is 11 nM and for CDK6 is 16 nM. medkoo.com

Specificity Profile Against Other Kinases

A crucial aspect of Palbociclib's mechanism is its high selectivity for CDK4 and CDK6 over other protein kinases. medkoo.comoncotarget.com This specificity is attributed to the unique structural features of the ATP-binding pockets of CDK4 and CDK6 compared to other kinases. For instance, the presence of certain amino acid residues in CDK4/6 allows for a favorable interaction with Palbociclib, while the corresponding residues in other kinases, such as CDK1 and CDK2, create an unfavorable electrostatic repulsion. researchgate.net Research has shown that Palbociclib has minimal to no activity against a wide panel of other kinases, which contributes to its targeted therapeutic action. medkoo.comdrugbank.com

Table 1: Kinase Inhibitory Profile of Palbociclib

| Kinase | IC50 (nM) |

|---|---|

| CDK4 | 11 |

| CDK6 | 16 |

| Other Kinases | Low to no activity |

This table summarizes the high selectivity of Palbociclib for CDK4 and CDK6.

Cell Cycle Regulation and G1-S Phase Transition Arrest

The primary consequence of CDK4/6 inhibition by Palbociclib is the arrest of the cell cycle at the G1-S phase transition. nih.govresearchgate.net This prevents cells from entering the S phase, where DNA replication occurs, thereby halting cell proliferation. nih.govtargetedonc.com

Interaction with Cyclin D and CDK4/6 Complex Formation

In a normal cell cycle, the progression from the G1 to the S phase is driven by the formation of a complex between Cyclin D and CDK4/6. wikipedia.orgnih.gov This complex is a key regulator of the G1 checkpoint. The activity of the Cyclin D-CDK4/6 complex is essential for initiating the phosphorylation of the Retinoblastoma protein (Rb). nih.gov Palbociclib's inhibition of CDK4/6 disrupts the function of this critical complex. wikipedia.org

Inhibition of Retinoblastoma Protein (Rb) Phosphorylation

The phosphorylation of the Retinoblastoma protein (Rb) by the Cyclin D-CDK4/6 complex is a pivotal event in cell cycle progression. nih.govtargetedonc.com Phosphorylation inactivates Rb, which is a tumor suppressor protein. researchgate.net Palbociclib, by inhibiting CDK4/6, prevents the phosphorylation of Rb. invivochem.comresearchgate.net This results in Rb remaining in its active, hypophosphorylated state. nih.govresearchgate.net Studies have shown that treatment with Palbociclib leads to a significant reduction in the levels of phosphorylated Rb. researchgate.netresearchgate.net

Prevention of E2F Family Transcription Factor Release

In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors. atlasgeneticsoncology.orgwikipedia.org These transcription factors are crucial for the expression of genes required for the S phase, including those involved in DNA synthesis. atlasgeneticsoncology.orgembopress.org When Rb is phosphorylated, it releases E2F, allowing these transcription factors to activate the necessary genes for cell cycle progression. embopress.orgmdpi.com By preventing Rb phosphorylation, Palbociclib ensures that E2F remains bound to Rb, thereby repressing the transcription of genes essential for the G1-S transition. drugbank.commdpi.com This ultimately leads to cell cycle arrest. nih.gov

Induction of G1 Cell Cycle Arrest in Rb-Proficient Cancer Cells

The progression of cells from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the retinoblastoma tumor suppressor protein (Rb). wikipedia.orgrevvity.com In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes necessary for DNA replication and S-phase entry. oncotarget.comspandidos-publications.com The phosphorylation and subsequent inactivation of Rb are driven by the kinase activity of CDK4 and CDK6 complexed with their regulatory partner, Cyclin D. wikipedia.orgrevvity.com In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. revvity.com

Palbociclib selectively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity. drugbank.cominvivochem.com This inhibition prevents the hyperphosphorylation of the Rb protein. nih.govtargetedonc.com As a result, Rb remains bound to E2F transcription factors, repressing the expression of E2F target genes and blocking the cell from passing the G1 restriction point. oncotarget.comaacrjournals.org This leads to a halt in cell cycle progression, arresting the cells in the G1 phase. spandidos-publications.comfrontiersin.org

This mechanism of action is critically dependent on the presence of a functional Rb protein. dovepress.com Therefore, Palbociclib-induced G1 arrest is a hallmark of its activity in Rb-proficient cancer cells. aacrjournals.orgplos.org In contrast, cancer cells that are Rb-deficient (lacking a functional Rb protein) are generally resistant to the effects of Palbociclib as they have lost this key regulatory checkpoint. dovepress.comaacrjournals.org Studies across various cancer cell lines have consistently demonstrated this effect. For instance, treatment of Rb-proficient breast cancer and sarcoma cell lines with Palbociclib leads to a significant increase in the proportion of cells in the G1 phase. frontiersin.orgaacrjournals.orgaacrjournals.org Similarly, in oral squamous cell carcinoma (OSCC) and gastric cancer cell lines, Palbociclib treatment results in a dose-dependent accumulation of cells in the G0/G1 phase. cancerbiomed.orgnih.gov

| Cell Line | Cancer Type | Rb Status | Palbociclib Concentration | Observation | Reference |

|---|---|---|---|---|---|

| MDA-MB-453 | Triple Negative Breast Cancer | Proficient | 2.5 µM | Significant increase in G1 phase cell population to ~90% after 48h. | plos.orgresearchgate.net |

| CAL27 & ORL-48 | Oral Squamous Cell Carcinoma | Proficient (Sensitive) | 0.06 to 0.5 µM | Dose-dependent increase in G0/G1 phase population after 24h. | cancerbiomed.org |

| AGS & HGC-27 | Gastric Cancer | Not specified | 0.5, 1, and 2 µM | Increased proportion of cells in the G1 phase and decreased proportion in the S phase. | nih.govspandidos-publications.com |

| HT-1080 & SK-LMS1 | Sarcoma | Proficient | Physiologically relevant doses | Arrested in G1 phase after 6 days of treatment. | aacrjournals.org |

| BT-549 & MDA-MB-468 | Triple Negative Breast Cancer | Negative | 2.5 µM | No significant induction of G1 arrest. | plos.orgresearchgate.net |

Downstream Cellular Effects

The induction of G1 cell cycle arrest by Palbociclib triggers several subsequent cellular events that collectively contribute to its anti-tumor activity.

Suppression of DNA Replication

A direct consequence of blocking the G1-S transition is the suppression of DNA synthesis. dovepress.comdrugbank.com By preventing the activation of E2F-responsive genes, Palbociclib halts the production of proteins essential for initiating and carrying out DNA replication. revvity.comaacrjournals.org This effect has been demonstrated experimentally through assays that measure the incorporation of nucleotide analogs, such as Bromodeoxyuridine (BrdU) or 5-ethynyl-2´-deoxyuridine (EdU), into newly synthesized DNA.

In multiple studies, treatment with Palbociclib has been shown to profoundly reduce the number of cells actively synthesizing DNA in various Rb-proficient cancer models, including liver, breast, and oral squamous cell carcinoma. dovepress.comcancerbiomed.orgbmj.com For example, in sensitive OSCC cell lines, Palbociclib treatment significantly decreased the number of EdU-positive cells, indicating a reduction in DNA synthesis activity. cancerbiomed.org Research also indicates that a prolonged G1 arrest induced by Palbociclib leads to a progressive decrease in the levels of replisome components, which are essential for assembling functional replication forks. nih.gov This impairment of origin licensing and replisome assembly can cause replication stress and failure to complete DNA replication, even in cells that might escape the initial G1 block. nih.gov

Reduction of Cellular Proliferation

The arrest of the cell cycle and suppression of DNA replication ultimately lead to a potent reduction in cellular proliferation. targetedonc.comcancerbiomed.org This cytostatic (growth-inhibiting) effect is a primary outcome of CDK4/6 inhibition in sensitive cancer cells. plos.org The anti-proliferative activity of Palbociclib has been extensively documented in preclinical models of breast cancer, gastric cancer, sarcoma, and hepatocellular carcinoma. dovepress.comaacrjournals.orgspandidos-publications.combmj.com

The potency of this effect is often quantified by the half-maximal inhibitory concentration (IC50) or the concentration for 50% of maximal inhibition of cell growth (GI50). Palbociclib typically demonstrates low nanomolar to low micromolar potency in sensitive, Rb-proficient cell lines. dovepress.comcancerbiomed.org For instance, a study on 16 OSCC cell lines found that 13 were sensitive to Palbociclib with GI50 values below 1 µM. cancerbiomed.org In gastric cancer cells, Palbociclib significantly inhibited proliferation in a dose-dependent manner. spandidos-publications.com

| Cell Line | Cancer Type | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Multiple OSCC Lines | Oral Squamous Cell Carcinoma | Crystal Violet Cytostatic Assay | 13 of 16 cell lines were sensitive with GI50 < 1 µM. | cancerbiomed.org |

| AGS & HGC-27 | Gastric Cancer | MTT & Colony Formation | Significant, dose-dependent inhibition of proliferation and colony formation. | spandidos-publications.com |

| MDA-MB-231 | Triple Negative Breast Cancer | MTT Proliferation Assay | IC50 of 0.85 µM after 72h treatment. | mdpi.com |

| MDA-MB-435 | Breast Cancer | Rb Phosphorylation Inhibition | IC50 of 0.063 µM for suppression of Rb phosphorylation at Ser795. | invivochem.com |

Induction of Cellular Senescence

Beyond inducing a reversible cell cycle arrest, sustained treatment with Palbociclib can drive cancer cells into a state of cellular senescence. drugbank.comfrontiersin.orgembopress.org Senescence is a stable, long-term withdrawal from the cell cycle, and its induction is considered an important mechanism of anti-cancer therapy. clinicaltrials.govuniroma1.it Palbociclib-induced senescence has been observed in breast cancer, melanoma, gastric cancer, and other tumor models. frontiersin.orgspandidos-publications.comnih.gov

This senescent state is characterized by distinct morphological and biochemical markers, including increased activity of senescence-associated β-galactosidase (SA-β-gal) and altered expression of cell cycle regulators like p16, p21, and p53. nih.govspandidos-publications.com For example, in gastric cancer cells, Palbociclib treatment significantly increased SA-β-gal staining and the expression of p16, p21, and p53 in a dose-dependent manner. nih.govspandidos-publications.com Similarly, in breast cancer and melanoma cells, Palbociclib was found to be a clear inducer of senescence. frontiersin.org Some research suggests that this pro-senescence effect is not solely explained by CDK4/6 inhibition and may involve other mechanisms, such as the activation of the 20S proteasome. embopress.org The induction of senescence represents a more durable anti-proliferative outcome than a temporary cell cycle arrest. dovepress.comclinicaltrials.gov

Preclinical Investigations of Palbociclib 2hcl

In Vitro Studies in Diverse Cancer Cell Lines

In vitro studies have consistently highlighted the sensitivity of estrogen receptor-positive (ER+) breast cancer cell lines to Palbociclib (B1678290). Profiling of a panel of breast cancer cell lines revealed that ER+ subtypes are particularly susceptible to the growth-inhibitory effects of Palbociclib. nih.govoncotarget.com This heightened sensitivity is often attributed to the hyperactivation of the cyclin D1-CDK4/6 pathway in these cells. nih.gov

Treatment of ER+ breast cancer cell lines, such as MCF-7 and T47D, with Palbociclib leads to a significant reduction in cell proliferation. oncotarget.combiorxiv.org This effect is mediated by the inhibition of Rb phosphorylation, leading to G1 cell cycle arrest. ascopost.comoncotarget.com Studies have shown that Palbociclib can effectively inhibit the growth of ER+ cell lines with half-maximal inhibitory concentrations (IC50) in the nanomolar range. For instance, in one study, MCF-7 cells showed an IC50 of 148 ± 25.7 nM for Palbociclib. biorxiv.org

Furthermore, Palbociclib has demonstrated synergistic effects when combined with anti-estrogen therapies like tamoxifen (B1202) and letrozole (B1683767) in ER+ cell lines. health.mildovepress.com This combination leads to a more profound inhibition of Rb phosphorylation and cell growth compared to either agent alone. ascopost.com Even in tamoxifen-resistant ER+ cell lines, Palbociclib has been shown to effectively inhibit the cell cycle. dovepress.com

| Cell Line | Cancer Type | Key Findings |

| MCF-7 | ER+ Breast Cancer | Highly sensitive to Palbociclib-induced growth inhibition and G1 arrest. oncotarget.combiorxiv.org Synergistic effects observed with anti-estrogen therapies. ascopost.comhealth.mil |

| T47D | ER+ Breast Cancer | Palbociclib inhibited migration and invasion. oncotarget.com |

| ZR-75-1 | ER+ Breast Cancer | Sensitive to Palbociclib, which inhibits thymidine (B127349) incorporation into DNA. selleckchem.com |

Preclinical evaluations have demonstrated the potential of Palbociclib in hepatocellular carcinoma (HCC). In vitro studies using a panel of human liver cancer cell lines have shown that Palbociclib can suppress cell proliferation by inducing a reversible G1 cell cycle arrest. bmj.comnih.gov This effect is dependent on the presence of a functional retinoblastoma (RB1) protein. bmj.comnih.gov

The growth of HCC cells is often driven by aberrant regulation of the cyclin D-CDK4-RB pathway, making it a rational target for CDK4/6 inhibitors. iiarjournals.org Palbociclib has been shown to exert a potent anti-proliferative effect on HCC cells, comparable to its effects in ER+ breast cancer cells. iiarjournals.org The combination of Palbociclib with other targeted agents, such as sorafenib (B1663141) and rapamycin, has shown synergistic effects in inhibiting HCC cell growth in vitro. iiarjournals.orgaacrjournals.org

| Cell Line | Cancer Type | Key Findings |

| Huh-7 | Hepatocellular Carcinoma | Palbociclib induced autophagy and apoptosis. iiarjournals.org |

| Hep3B | Hepatocellular Carcinoma | Palbociclib induced autophagy and apoptosis. iiarjournals.org |

| HepG2 | Hepatocellular Carcinoma | Palbociclib treatment led to an increase in senescence-associated β-galactosidase staining. aacrjournals.org |

Preclinical studies have indicated that Palbociclib is effective against melanoma cell lines, particularly those with specific genetic alterations. A significant number of melanoma cell lines, approximately 37 out of 47 in one study, were found to be sensitive to Palbociclib. amegroups.org This sensitivity is often linked to the loss of p16INK4a, a tumor suppressor that regulates CDK4/6, and the presence of a functional Rb1 protein. amegroups.org

In melanoma cell lines, Palbociclib has been shown to induce cell cycle arrest and cellular senescence. tandfonline.comnih.gov Continuous administration of Palbociclib in vitro has been demonstrated to trigger geroconversion, a transition from reversible cell cycle arrest to irreversible senescence. tandfonline.com The compound has also been shown to inhibit the growth of melanoma cells harboring BRAFV600 mutations, especially in the context of CDKN2A loss. aacrjournals.org

| Cell Line | Cancer Type | Key Findings |

| Multiple Melanoma Cell Lines | Melanoma | 37 of 47 cell lines were sensitive to Palbociclib. amegroups.org Palbociclib induced senescence. nih.govnih.gov |

| BRAFV600MUT Melanoma Cell Lines | Melanoma | Sensitivity highlighted in cell lines with CDKN2A loss. aacrjournals.org |

| CMM10, CMM12, LMCK | Canine Melanoma | Sensitive to Palbociclib treatment, showing reduced cell numbers. frontiersin.org |

| OLGA | Canine Melanoma | Less sensitive to Palbociclib treatment compared to other canine melanoma cell lines. frontiersin.org |

In vitro studies have demonstrated the potency of Palbociclib in a majority of oral squamous cell carcinoma (OSCC) cell lines. Research has shown that approximately 80% of OSCC cell lines are sensitive to Palbociclib at sub-micromolar concentrations. sciopen.com The compound effectively inhibits the growth, migration, and invasive capabilities of OSCC cells, while also promoting cellular senescence and apoptosis. researchgate.net

The mechanism of action in OSCC cells involves the inhibition of Rb phosphorylation, leading to a G0/G1 cell cycle arrest. sciopen.com Palbociclib has been shown to downregulate the expression of proteins involved in cell cycle progression and DNA repair. researchgate.net However, resistance to Palbociclib in some OSCC cell lines has been associated with mutations in the PIK3CA gene. sciopen.com

| Cell Line | Cancer Type | Key Findings |

| CAL27 | Oral Squamous Cell Carcinoma | Sensitive to Palbociclib, showing reduced proliferation and G0/G1 arrest. sciopen.com |

| ORL-48 | Oral Squamous Cell Carcinoma | Sensitive to Palbociclib, with reduced proliferation and G0/G1 arrest. sciopen.com |

| ORL-115 | Oral Squamous Cell Carcinoma | Resistant to the anti-proliferative effects of Palbociclib. sciopen.com |

| SAS | Oral Squamous Cell Carcinoma | Palbociclib significantly inhibited growth, migration, and invasion, and induced apoptosis. researchgate.netaacrjournals.org |

| OECM1 | Oral Squamous Cell Carcinoma | Palbociclib inhibited cell growth and colony formation. researchgate.net |

Preclinical research suggests that Palbociclib holds potential for the treatment of certain types of leukemia. In B-cell acute lymphoblastic leukemia (B-ALL) cell lines, Palbociclib has been shown to induce significant growth arrest in the G1 phase of the cell cycle. haematologica.org This effect is observed across a range of concentrations and is associated with a decrease in the phosphorylation of the Rb protein. haematologica.org

Similarly, in acute myeloid leukemia (AML) cell lines with FLT3 mutations, Palbociclib has demonstrated the ability to inhibit cell growth. nih.gov Treatment with Palbociclib in these cells led to a dose-dependent decrease in the mRNA levels of key signaling proteins like AKT and AURORA kinases. nih.gov Synergistic effects have been observed when Palbociclib is combined with inhibitors of these kinases. nih.gov Preclinical data also indicates that Palbociclib can sensitize multiple myeloma cells to other cytotoxic agents. mdpi.com

| Cell Line | Cancer Type | Key Findings |

| REH, MHH CALL4, KOPN8 | B-cell Acute Lymphoblastic Leukemia | Palbociclib induced significant G1 growth arrest. haematologica.org |

| MOLM-14, PL-21, MV4-11 | Acute Myeloid Leukemia (FLT3-ITD+) | Palbociclib decreased AURK and AKT mRNA levels; showed synergy with AURK and AKT inhibitors. nih.gov |

| K562 | Chronic Myelogenous Leukemia | Palbociclib re-sensitized doxorubicin-resistant cells by down-regulating P-gp. metu.edu.tr |

| CRRF-CEM | Acute Lymphoblastic Leukemia | Palbociclib inhibited thymidine incorporation with an IC50 between 0.04-0.17 μM. selleckchem.com |

In vitro investigations in cervical cancer cell lines have explored the effects of Palbociclib, particularly in combination with other agents. In HeLa cells, pretreatment with Palbociclib was found to enhance the cytotoxic effect of cisplatin (B142131). researchgate.net This sequential treatment induced a higher expression of apoptosis-related proteins. researchgate.net However, some studies have noted that HeLa cells exhibit relative insensitivity to Palbociclib when used as a monotherapy, showing a high IC50 and no significant alteration in the cell cycle. researchgate.net In doxorubicin-resistant HeLa cells, Palbociclib was shown to re-sensitize the cells to doxorubicin (B1662922) by down-regulating the P-gp transporter. metu.edu.tr

| Cell Line | Cancer Type | Key Findings |

| HeLa | Cervical Cancer | Palbociclib pretreatment enhanced cisplatin cytotoxicity. researchgate.net Showed relative insensitivity to Palbociclib monotherapy in some studies. researchgate.net Re-sensitized doxorubicin-resistant cells. metu.edu.tr |

Other Cancer Cell Lines (e.g., A549, MDA-MB-231, HT-29)

Palbociclib has been investigated in a variety of other cancer cell lines, demonstrating a range of activities. In the A549 non-small cell lung cancer (NSCLC) cell line, treatment with palbociclib was found to alter nucleotide biosynthesis and increase dependence on glutamine. nih.gov Specifically, it was observed to decrease glucose metabolism through the pentose (B10789219) phosphate (B84403) pathway (PPP) by reducing the activity of glucose 6-phosphate dehydrogenase, the pathway's rate-limiting enzyme. nih.gov These metabolic changes were found to be dependent on the presence of the retinoblastoma (RB) protein. nih.gov

In the triple-negative breast cancer (TNBC) cell line MDA-MB-231, palbociclib has shown antiproliferative and antimetastatic activity. dovepress.com It has been demonstrated to inhibit the migration and invasion of MDA-MB-231 cells in a dose-dependent manner. nih.gov Studies have also explored its use in combination with other agents. For instance, combining palbociclib with the multi-targeted receptor tyrosine kinase inhibitor sunitinib (B231) showed synergistic anti-tumor effects in cell viability experiments. researchgate.netnih.gov Another study showed that palbociclib could sensitize MDA-MB-231 cells to cisplatin. mdpi.com

The HT-29 colon cancer cell line has also been used to evaluate the effects of palbociclib, particularly in combination therapies. Cell viability experiments supported the synergistic inhibitory effect of combining palbociclib and sunitinib in this cell line. researchgate.netnih.gov

The table below summarizes the observed effects of Palbociclib on these cell lines.

| Cell Line | Cancer Type | Key Findings | Citations |

| A549 | Non-Small Cell Lung Cancer | Alters nucleotide biosynthesis, increases glutamine dependency, and decreases pentose phosphate pathway activity. | nih.gov |

| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibits migration and invasion. Shows synergistic effects with sunitinib and sensitizes cells to cisplatin. | dovepress.comnih.govresearchgate.netnih.govmdpi.com |

| HT-29 | Colon Cancer | Demonstrates synergistic anti-tumor effects when combined with sunitinib. | researchgate.netnih.gov |

Analysis of Antiproliferative Activity and Cell Cycle Effects

Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), consistently demonstrates antiproliferative activity by inducing cell cycle arrest at the G1 phase. frontiersin.orgspandidos-publications.com This mechanism is primarily mediated through the inhibition of retinoblastoma (Rb) protein phosphorylation. frontiersin.orgpfizeroncologydevelopment.com By preventing the phosphorylation of Rb, palbociclib keeps Rb in its active, hypophosphorylated state, where it binds to the E2F family of transcription factors, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. dovepress.comfrontiersin.org

This G1 arrest has been observed across a wide range of cancer cell lines, including those from breast cancer, gastric cancer, and multiple myeloma. spandidos-publications.compfizeroncologydevelopment.comamegroups.org In gastric cancer cell lines AGS and HGC-27, palbociclib not only induced G1 phase arrest but also promoted cell senescence and apoptosis in a dose-dependent manner. spandidos-publications.comnih.gov Similarly, in multiple myeloma cell lines with the t(11;14) translocation, palbociclib robustly inhibited cell viability and caused an increase in the proportion of cells in the G1 phase. amegroups.org

The effectiveness of palbociclib is often linked to the presence of a functional Rb protein. dovepress.com Cell lines with deficient Rb expression have shown resistance to the antiproliferative effects of palbociclib. dovepress.com

The table below provides a summary of the cell cycle effects of Palbociclib.

| Cell Line(s) | Cancer Type | Effect | Mechanism | Citations |

| ER-positive breast cancer cells | Breast Cancer | Blocks cell cycle progression from G1 to S phase. | Inhibition of CDK4/6 and subsequent inhibition of Rb phosphorylation. | pfizeroncologydevelopment.com |

| AGS, HGC-27 | Gastric Cancer | Induces G1 phase cell cycle arrest, senescence, and apoptosis. | Inhibition of the Notch pathway. | spandidos-publications.comnih.gov |

| U266, KMS27 | Multiple Myeloma (t(11;14)) | Inhibits cell viability and increases the percentage of cells in the G1 phase. | Reduction of dihydrofolate reductase (DHFR) expression. | amegroups.org |

| Various | Breast Cancer, Melanoma, Leukemia, Lymphoma | Decreased Rb phosphorylation and G1 arrest. | Selective CDK4/6 inhibition. | oncotarget.com |

In Vivo Studies Using Preclinical Models

Genetically Engineered Mouse Models of Liver Cancer

In vivo studies utilizing genetically engineered mouse models (GEMMs) of liver cancer have demonstrated the therapeutic potential of palbociclib. bmj.comnih.govnih.gov In a mosaic mouse model of liver cancer driven by Myc and p53-sgRNA, palbociclib treatment effectively decreased the tumor burden. bmj.com These studies have shown that palbociclib, either as a single agent or in combination with other drugs like sorafenib, can impair tumor growth and significantly increase survival in preclinical models of hepatocellular carcinoma (HCC). bmj.comnih.govnih.gov The combination of palbociclib with sorafenib, a standard-of-care treatment for HCC, has been shown to enhance the therapeutic impact and is well-tolerated. bmj.comnih.gov Furthermore, research in a transgenic mouse model of HCC (TG221) indicated that combining palbociclib with miR-199a-3p mimics led to a significant reduction in the number and size of tumor nodules compared to either agent used alone. nih.gov

Human HCC Xenografts

Palbociclib has shown significant antitumor effects in human hepatocellular carcinoma (HCC) xenograft models. bmj.comnih.govnih.gov Studies have reported that palbociclib treatment effectively suppresses tumor growth in these in vivo models. bmj.comnih.gov The mechanism of action involves the inhibition of cell proliferation through the induction of a reversible cell cycle arrest. nih.gov The efficacy of palbociclib in these models is often dependent on the status of the retinoblastoma (RB1) gene, with RB1 loss being a primary mechanism of both intrinsic and acquired resistance. bmj.comnih.gov Consequently, it is suggested that patients with RB1-proficient tumors, which constitute a majority of HCC cases, could potentially benefit from palbociclib therapy. nih.govnih.gov Combination therapy with sorafenib has also been shown to be effective in HCC xenografts, leading to impaired tumor growth and increased survival. nih.govnih.gov Another study demonstrated that while palbociclib alone did not affect the growth of induced HCC (iHCC) cells in vitro, the combination with the MEK inhibitor trametinib (B1684009) suppressed the growth of iHCC in a xenograft model. embopress.org

Breast Cancer Xenograft Models (e.g., ER-positive, patient-derived)

Palbociclib has been extensively studied in various breast cancer xenograft models, particularly those that are estrogen receptor-positive (ER+). In a patient-derived ER-positive breast cancer xenograft model, the combination of palbociclib and letrozole demonstrated enhanced inhibition of Rb phosphorylation, downstream signaling, and tumor growth compared to either drug administered alone. pfizeroncologydevelopment.comahdbonline.com Similarly, in an ER+ T47D model of spontaneous breast cancer metastasis, palbociclib treatment significantly reduced primary tumor growth and the number of skeletal tumors. mdpi.com

In the ER+ MCF-7 breast cancer xenograft model, the combination of palbociclib with entinostat (B1683978) synergistically inhibited tumor growth more effectively than either drug alone. theoncologynurse.com Furthermore, combining palbociclib with endocrine therapies like tamoxifen or fulvestrant (B1683766) also resulted in improved antitumor efficacy in this model. oncotarget.com

In the context of triple-negative breast cancer (TNBC), palbociclib has also shown activity. In the MDA-MB-231 xenograft model, continuous palbociclib treatment significantly inhibited tumor growth in bone. mdpi.com A combination of palbociclib as a senescence inducer with navitoclax, which removes senescent cells, delayed tumor growth and reduced metastases in a mouse xenograft model of human TNBC. mdpi.com

The table below summarizes the findings in various breast cancer xenograft models.

| Xenograft Model | Cancer Subtype | Key Findings | Citations |

| Patient-Derived Xenograft | ER-positive | Combination with letrozole enhanced inhibition of tumor growth. | pfizeroncologydevelopment.comahdbonline.com |

| T47D | ER-positive | Inhibited primary tumor growth and bone metastasis. | mdpi.com |

| MCF-7 | ER-positive | Synergistic tumor growth inhibition with entinostat; improved efficacy with tamoxifen or fulvestrant. | oncotarget.comtheoncologynurse.com |

| MDA-MB-231 | Triple-Negative | Inhibited tumor growth in bone; delayed tumor growth and reduced metastases when combined with navitoclax. | mdpi.commdpi.com |

| ZR-75-1 | ER-positive | Showed significant tumor growth inhibition. | oncotarget.com |

Patient-Derived Xenograft (PDX) Models in Various Solid Tumors

Patient-derived xenograft (PDX) models, which are created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are considered to more accurately reflect human tumor biology and are increasingly used to evaluate anticancer agents. researchgate.netoncodesign-services.commdpi.com Palbociclib has been evaluated in PDX models across a range of solid tumors, often in combination with other therapeutic agents.

In a study involving 23 PDX models derived from patients with various solid tumors, the combination of palbociclib and sunitinib demonstrated a synergistic inhibitory effect in 74% of the models without unexpected toxicities. researchgate.netnih.gov

In the context of breast cancer, two ER+/PR+/Her2- PDX models from patients with luminal B breast cancers were used to test the combination of eribulin (B193375) and palbociclib, which resulted in markedly superior anticancer activity compared to either agent alone. oncodesign-services.com Another study established two ER+/HER2- PDX models from the same patient before and after developing resistance to palbociclib, providing a valuable tool for studying acquired resistance mechanisms. aacrjournals.org Furthermore, in a PIK3CA-mutant, HR+ breast cancer PDX model resistant to palbociclib, the combination of onvansertib (B609756) and alpelisib (B612111) induced potent tumor growth inhibition. bohrium.com The triplet combination of gedatolisib, fulvestrant, and palbociclib has also shown efficacy in a breast cancer xenograft model. aacrjournals.org

For glioblastoma, a PDX model established from an epithelioid glioblastoma with a BRAF V600E mutation and CDKN2A deletion showed that treatment with palbociclib significantly reduced tumor size. e-century.us In patient-derived xenograft models of medulloblastoma, palbociclib has also been shown to significantly extend survival. mdpi.com

Evaluation of Tumor Growth Inhibition and Survival Benefit

Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant anti-tumor activity in various preclinical cancer models, leading to tumor growth inhibition and improved survival. bmj.combiorxiv.orgahdbonline.com

In preclinical models of hepatocellular carcinoma (HCC), palbociclib effectively suppressed cell proliferation in human liver cancer cell lines. bmj.comnih.gov It also impaired tumor growth in vivo in both genetically engineered mouse models of liver cancer and human HCC xenografts. bmj.com When used as a single agent, palbociclib significantly delayed tumor growth and increased median survival. bmj.com For instance, in a human HCC xenograft model, palbociclib treatment alone increased median survival to 16 days compared to the control group. bmj.com The combination of palbociclib with sorafenib resulted in an even more pronounced reduction in tumor growth and a significant increase in median survival to 22 days. bmj.com

In the context of HER2+ breast cancer, in vivo studies using a BT474 xenograft mouse model showed that palbociclib as a single agent inhibited tumor growth. karyopharm.com The combination of palbociclib with selinexor (B610770) resulted in a significant survival benefit and enhanced tumor growth inhibition compared to either drug alone. karyopharm.com Furthermore, preclinical studies on estrogen receptor-positive (ER-positive) breast cancer xenograft models demonstrated that combining palbociclib with letrozole led to enhanced tumor growth inhibition compared to each drug administered individually. ahdbonline.com

The anti-proliferative effects of palbociclib have also been observed in oral squamous cell carcinoma (OSCC) models, where it significantly inhibited the growth of cancer cells. nih.govresearchgate.net

Table 1: Preclinical Efficacy of Palbociclib in Various Cancer Models

| Cancer Model | Intervention | Key Findings | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma (HCC) Xenografts | Palbociclib | Delayed tumor growth and increased median survival to 16 days. | bmj.com |

| Hepatocellular Carcinoma (HCC) Xenografts | Palbociclib + Sorafenib | Significantly reduced tumor growth and increased median survival to 22 days. | bmj.com |

| Malignant Pleural Mesothelioma (MPM) Mouse Model | Palbociclib | Significantly increased overall survival; 63.6% of mice alive at 40 days vs. 0% in control. | biorxiv.org |

| HER2+ Breast Cancer (BT474 Xenografts) | Palbociclib + Selinexor | Enhanced tumor growth inhibition and significant survival benefit. | karyopharm.com |

| ER-Positive Breast Cancer Xenografts | Palbociclib + Letrozole | Enhanced inhibition of tumor growth compared to single agents. | ahdbonline.com |

Mechanistic Insights from Preclinical Research

Effects on Retinoblastoma Protein Dephosphorylation

Palbociclib's primary mechanism of action involves the inhibition of CDK4 and CDK6, which in turn affects the phosphorylation status of the Retinoblastoma protein (Rb). spandidos-publications.compfizeroncologydevelopment.com In its active, unphosphorylated or hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. nih.gov

The cyclin D-CDK4/6 complex is responsible for the initial phosphorylation of Rb. spandidos-publications.com This hyperphosphorylation of Rb leads to the release of E2F, which then activates the transcription of genes necessary for cell cycle progression. spandidos-publications.comdovepress.com Palbociclib, by inhibiting CDK4/6, prevents this hyperphosphorylation, thereby maintaining Rb in its active, growth-suppressive state. spandidos-publications.comdovepress.com This leads to a blockage of cell cycle progression at the G1/S checkpoint. ahdbonline.comspandidos-publications.com

Preclinical studies have consistently shown that palbociclib treatment leads to a decrease in Rb phosphorylation. karyopharm.comaacrjournals.org In vitro experiments using H157 cell lines demonstrated that palbociclib potently inhibits Rb phosphorylation at Serine 780, a known CDK4 substrate site. spandidos-publications.com In HER2+ breast cancer models, both palbociclib and the combination of palbociclib and selinexor reduced the levels of phosphorylated Rb. karyopharm.com Similarly, in estrogen receptor-positive (ER+) breast cancer cells, palbociclib caused a decrease in Rb phosphorylation levels. aacrjournals.org Studies in patient-derived ER-positive breast cancer xenograft models also showed that the combination of palbociclib and letrozole enhanced the inhibition of Rb phosphorylation. ahdbonline.compfizeroncologydevelopment.com

It is important to note that the effects of palbociclib on Rb dephosphorylation are distinct from mechanisms that activate phosphatases. For example, depletion of the Phosphatase Nuclear Targeting Subunit (PNUTS), which regulates Protein Phosphatase 1 (PP1)-mediated dephosphorylation of Rb, also leads to Rb dephosphorylation but may affect different phosphorylation sites compared to CDK4/6 inhibition. nih.govspandidos-publications.com In pancreatic cancer cells, while both palbociclib treatment and PNUTS depletion reduced cell number, their combination was significantly more effective, suggesting they are not functionally equivalent. spandidos-publications.com

Modulation of Nucleotide Biosynthesis and Glutamine Dependency

Recent preclinical research has revealed that palbociclib can reprogram cellular metabolism, specifically impacting nucleotide biosynthesis and glutamine dependency. researchgate.netnih.gov

In A549 lung adenocarcinoma cells, palbociclib treatment was found to decrease glucose metabolism through the pentose phosphate pathway (PPP). researchgate.netnih.gov This is achieved, in part, by reducing the activity of glucose-6-phosphate dehydrogenase, the rate-limiting enzyme of the PPP. researchgate.netnih.gov The PPP is a major source for the production of ribose-5-phosphate, a precursor for nucleotide synthesis.

Interestingly, while inhibiting the PPP, palbociclib was shown to enhance glutaminolysis to maintain mitochondrial respiration. researchgate.netnih.gov Glutamine is a crucial nutrient for cancer cells, contributing to energy production, macromolecule synthesis, and redox balance. nih.govmdpi.com The increased reliance on glutamine following palbociclib treatment sensitizes A549 cells to the glutaminase (B10826351) inhibitor CB-839. researchgate.netnih.gov These metabolic alterations, including the effects on the PPP and glutamine utilization, were found to be dependent on the presence of a functional Rb protein. researchgate.netnih.gov

In breast cancer cells, the metabolic effects of palbociclib have also been investigated. Treatment of MCF-7 breast cancer cells with palbociclib led to metabolic disruptions, and these effects were synergistic when combined with the estrogen receptor antagonist fulvestrant. researchgate.net The combination therapy led to a comprehensive modulation of central carbon metabolism. researchgate.net Other studies have also reported that CDK4/6 inhibition can lead to metabolic activation, including the induction of glucose and glutamine metabolism. researchgate.net

Table 2: Metabolic Effects of Palbociclib in Preclinical Models

| Cell Line | Metabolic Pathway | Effect of Palbociclib | RB-Dependency | Reference |

|---|---|---|---|---|

| A549 Lung Adenocarcinoma | Pentose Phosphate Pathway (PPP) | Decreased glucose metabolism | Dependent | researchgate.netnih.gov |

| A549 Lung Adenocarcinoma | Glutaminolysis | Enhanced | Dependent | researchgate.netnih.gov |

| MCF-7 Breast Cancer | Central Carbon Metabolism | Disrupted | Not specified | researchgate.net |

Induction of DNA Damage and Inhibition of DNA Repair

Preclinical studies in oral squamous cell carcinoma (OSCC) have demonstrated that palbociclib can induce DNA damage and concurrently inhibit DNA repair mechanisms. nih.govresearchgate.net This dual action contributes to its anti-tumor effects by accelerating cellular senescence and apoptosis. nih.govresearchgate.net

In OSCC cell lines, palbociclib treatment alone was shown to induce DNA damage. researchgate.net This was confirmed by the increased expression of γ-H2AX, a marker of DNA double-strand breaks. researchgate.net Furthermore, comet assays revealed that palbociclib-treated cells exhibited a slower rate of DNA damage repair compared to control cells in a dose-dependent manner. researchgate.netresearchgate.net

The mechanism behind the inhibition of DNA repair involves the downregulation of key repair proteins. Palbociclib treatment led to a significant decrease in the RNA and protein expression levels of RAD51, a crucial protein in the homologous recombination (HR) pathway of DNA repair. researchgate.netresearchgate.net In another study on OSCC, the combination of palbociclib and radiation resulted in the reduction of both Rad51 and Ku80, indicating an impairment of both HR and the non-homologous end joining (NHEJ) repair pathways. mdpi.com

The induction of DNA damage by palbociclib appears to be mediated through a p53-independent pathway that leads to increased p21 expression. nih.gov This, in turn, downregulates c-Myc and CDC25A expression, contributing to cell cycle inhibition. nih.gov

Suppression of IgE-Mediated Mast Cell Activation

Intriguing preclinical findings have shown that palbociclib can suppress the activation of mast cells mediated by immunoglobulin E (IgE), suggesting a potential role in allergic diseases. researchgate.netspringermedizin.de

In in vitro studies using rat basophilic leukemia cells (BLCs) and bone marrow-derived mast cells (BMMCs), palbociclib inhibited the release of histamine (B1213489) and β-hexosaminidase, key mediators of allergic reactions, in a concentration-dependent manner. researchgate.netspringermedizin.de Palbociclib also prevented the morphological changes associated with mast cell activation and inhibited the expression of the activation marker CD63. researchgate.netspringermedizin.de

The mechanism underlying this suppression appears to involve the inhibition of signaling pathways downstream of the high-affinity IgE receptor (FcεRI). springermedizin.de Specifically, palbociclib was found to suppress the molecular signaling of Lyn and/or the mitogen-activated protein kinase (MAPK) pathway, which are associated with mast cell activation. researchgate.netspringermedizin.de

In vivo studies have corroborated these findings. In a mouse model of passive cutaneous anaphylaxis (PCA), palbociclib attenuated the allergic reaction in a dose-dependent manner. researchgate.netspringermedizin.de Furthermore, in a model of active systemic anaphylaxis (ASA), palbociclib reduced the drop in body temperature and decreased serum histamine levels in ovalbumin-challenged mice. researchgate.netspringermedizin.de

Impact on the E2F Transcription Factor Pathway

As a direct consequence of its effect on Rb phosphorylation, palbociclib significantly impacts the E2F transcription factor pathway. spandidos-publications.comoncotarget.com The Rb-E2F pathway is a critical regulator of cell cycle progression, and its dysregulation is a common event in cancer. spandidos-publications.com

By preventing the hyperphosphorylation of Rb, palbociclib maintains the Rb-E2F complex, thereby inhibiting the transcriptional activity of E2F. spandidos-publications.comoncotarget.com This leads to a decrease in the expression of E2F target genes, which are essential for the G1 to S phase transition and cell proliferation. spandidos-publications.comdovepress.com

Preclinical studies have confirmed the downregulation of E2F-mediated transcription upon palbociclib treatment. In ER+ breast cancer cells, palbociclib caused a downregulation in the mRNA levels of several E2F target genes, including E2F1 itself. aacrjournals.org This effect was enhanced when palbociclib was combined with an mTOR inhibitor. aacrjournals.org

Furthermore, in squamous cell lung cancer models, a combination of palbociclib and taxanes led to a sustained disruption of the Rb-E2F signaling pathway. nih.gov This comprehensive disruption was associated with enhanced anti-tumor effects. nih.gov

Modulation of COX-II Enzyme Expression and Epithelial-Mesenchymal Transition (EMT)

Preclinical research has demonstrated that Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), can suppress the metastatic potential of cancer cells by modulating the cyclooxygenase-2 (COX-2) signaling pathway and inhibiting the epithelial-mesenchymal transition (EMT). nih.govnih.gov EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. nih.govnih.gov

Studies have shown that Palbociclib's anti-metastatic activities may be mediated through the c-Jun/COX-2 signaling pathway. nih.govnih.gov This was observed in both estrogen receptor-positive (T47D) and estrogen receptor-negative (MDA-MB-231) breast cancer cell lines, suggesting a broader mechanism of action beyond its well-known effects in hormone-receptor-positive cancers. nih.gov

Detailed Research Findings

Investigations into the effect of Palbociclib on breast cancer cells revealed a significant reduction in cell migration and invasion. nih.govresearchgate.net This functional change was accompanied by a decrease in the expression of key EMT markers. Specifically, the levels of vimentin (B1176767) and Snail, two proteins instrumental in the mesenchymal phenotype, were downregulated following treatment with Palbociclib. nih.govnih.gov

The mechanism underlying these changes was linked to the downregulation of COX-2. nih.govresearchgate.net Palbociclib treatment was found to decrease the protein expression of COX-2 in a concentration-dependent manner. nih.govresearchgate.net A crucial downstream effector of COX-2 is prostaglandin (B15479496) E2 (PGE2), a lipid mediator known to promote cancer progression and EMT. nih.govfrontiersin.org Consistent with the reduction in COX-2, Palbociclib treatment also led to a significant decrease in the secretion of PGE2 by the cancer cells. nih.govresearchgate.net

Further mechanistic studies identified c-Jun, a transcription factor that regulates COX-2 expression, as a key target of Palbociclib in this pathway. nih.govresearchgate.net Palbociclib was shown to down-regulate c-Jun and weaken its binding activity to the COX-2 promoter. nih.govresearchgate.net It also prevented the translocation of c-Jun from the cytoplasm to the nucleus, thereby inhibiting its ability to initiate COX-2 transcription. nih.govresearchgate.net

The in vitro findings were corroborated by in vivo models, where Palbociclib treatment reduced the metastatic spread of breast cancer cells to the lungs in nude mice. nih.govnih.gov These results collectively indicate that Palbociclib's ability to inhibit EMT and metastasis is mediated, at least in part, by its regulation of the c-Jun/COX-2/PGE2 signaling axis. nih.govnih.gov

Interactive Data Tables

Table 1: Effect of Palbociclib on COX-2 Expression in Breast Cancer Cells This table summarizes the findings from Western blot analyses on the effect of Palbociclib on COX-2 protein expression.

| Cell Line | Palbociclib Concentration | Observation | Reference |

| MDA-MB-231 | 7.5 μM | Significant reduction in COX-2 expression | nih.gov |

| T47D | 15 μM | Significant reduction in COX-2 expression | nih.gov |

Table 2: Effect of Palbociclib on Prostaglandin E2 (PGE2) Secretion This table shows the impact of Palbociclib on the levels of secreted PGE2 as measured by ELISA.

| Cell Line | Palbociclib Concentration | Observation | Reference |

| MDA-MB-231 | 7.5 μM | Dramatically lower PGE2 levels in culture medium compared to control | researchgate.net |

| T47D | 7.5 μM | Dramatically lower PGE2 levels in culture medium compared to control | researchgate.net |

Table 3: Effect of Palbociclib on EMT Marker Expression This table outlines the changes in key EMT protein markers following Palbociclib treatment.

| Cell Line | Palbociclib Concentration | EMT Marker | Observation | Reference |

| MDA-MB-231 | 15 μM | Vimentin | Lower expression | nih.gov |

| T47D | 15 μM | Vimentin | Lower expression | nih.gov |

| MDA-MB-231 | 15 μM | Snail | Lower expression | nih.gov |

| T47D | 15 μM | Snail | Lower expression | nih.gov |

Clinical Research and Therapeutic Efficacy of Palbociclib 2hcl

Early Phase Clinical Development and Proof-of-Concept Studies

The early clinical development of palbociclib (B1678290) established its potential as an anti-cancer agent. Phase 1 studies were conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of palbociclib, both as a monotherapy in various solid tumors and in combination with other agents. nih.govnih.gov These initial trials were crucial in identifying the appropriate therapeutic window and schedule for the drug. nih.gov

A key proof-of-concept was demonstrated in a Phase 2 study involving heavily pretreated patients with breast cancer. dovepress.com In this study, palbociclib showed signs of clinical activity, particularly in patients with HR-positive breast cancer. dovepress.com This signal of efficacy in a specific patient subgroup was a critical step that paved the way for more targeted and larger-scale clinical trials. mdpi.com Further proof-of-concept was established in the BIOPER study, a Phase 2 trial that investigated palbociclib rechallenge in patients with HR+/HER2- metastatic breast cancer who had previously benefited from a palbociclib-based treatment. aacrjournals.orgresearchgate.net The study met its primary endpoint, with a clinical benefit rate of 34.4%, suggesting that some patients could benefit from re-treatment. aacrjournals.orgresearchgate.net

Pivotal Phase III Clinical Trials in Breast Cancer

The efficacy of palbociclib in combination with endocrine therapy for HR+/HER2- advanced or metastatic breast cancer has been established through a series of pivotal clinical trials known as the PALOMA studies. nih.gov

The PALOMA-1/TRIO-18 trial was a randomized, open-label Phase 2 study that provided the initial robust evidence for palbociclib's efficacy. pfizer.comnih.gov The trial evaluated palbociclib in combination with letrozole (B1683767) compared to letrozole alone as a first-line treatment for postmenopausal women with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. pfizer.comnih.gov

To confirm the findings of PALOMA-1, the PALOMA-2 trial, a larger, double-blind, Phase 3 study, was conducted. mdpi.comilaphar.org This trial randomized 666 postmenopausal women with ER+/HER2- advanced breast cancer who had not received prior systemic therapy for advanced disease to receive either palbociclib plus letrozole or placebo plus letrozole. ilaphar.orgascopubs.org

| Trial | Treatment Arms | Primary Endpoint | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS | Median Overall Survival (OS) | Hazard Ratio (HR) for OS |

|---|---|---|---|---|---|---|

| PALOMA-1 | Palbociclib + Letrozole vs. Letrozole alone | PFS | 20.2 months vs. 10.2 months nih.gov | 0.488 nih.gov | 37.5 months vs. 34.5 months nih.gov | 0.897 nih.gov |

| PALOMA-2 | Palbociclib + Letrozole vs. Placebo + Letrozole | PFS | 27.6 months vs. 14.5 months nih.gov | 0.563 nih.gov | 53.9 months vs. 51.2 months ascopubs.org | 0.956 pfizer.com |

| PALOMA-3 | Palbociclib + Fulvestrant (B1683766) vs. Placebo + Fulvestrant | PFS | 9.5 months vs. 4.6 months nih.gov | 0.46 nih.gov | 34.8 months vs. 28.0 months ascopost.com | 0.81 nih.gov |

The PALOMA-3 trial investigated palbociclib in a different clinical setting: for patients with HR+/HER2- metastatic breast cancer whose disease had progressed on prior endocrine therapy. nih.govclinicaltrials.gov This randomized, double-blind, Phase 3 study compared the efficacy of palbociclib plus fulvestrant with placebo plus fulvestrant. nih.gov The trial enrolled both pre-, peri-, and postmenopausal women. clinicaltrials.gov

The PATINA trial (AFT-38) explored the role of palbociclib in a different breast cancer subtype: HR+/HER2+ metastatic breast cancer. sabcs.orgpfizer.com This Phase 3 trial evaluated the efficacy of adding palbociclib to anti-HER2 therapy plus endocrine therapy as a first-line maintenance treatment after initial induction chemotherapy. pfizer.comascopost.com

| Trial | Patient Population | Treatment Arms | Key Finding |

|---|---|---|---|

| AFT-38 PATINA | HR+/HER2+ metastatic BC (first-line maintenance) | Palbociclib + Anti-HER2 + ET vs. Anti-HER2 + ET | Median PFS improved to 44.3 months vs. 29.1 months with the addition of palbociclib. sabcs.orgpfizer.com |

| FUTURE | HR+/HER2- advanced BC with fulvestrant resistance | Fulvestrant + Palbociclib (after fulvestrant monotherapy progression) | Median PFS of 9.4 months was achieved with the combination therapy. nih.govresearchgate.net |

The Japan Breast Cancer Research Group-M07 (FUTURE) trial was a prospective study investigating the efficacy of adding palbociclib after patients with HR+/HER2- advanced or metastatic breast cancer developed resistance to fulvestrant monotherapy. nih.govresearchgate.net

The study's primary endpoint was the progression-free survival after the addition of palbociclib. researchgate.net The results showed that the combination of fulvestrant and palbociclib after progression on fulvestrant alone was an effective strategy, achieving a median PFS of 9.4 months. nih.govresearchgate.net A sub-study of the trial used cell-free DNA analysis to explore potential prognostic biomarkers, finding that baseline PIK3CA mutations were associated with poorer PFS. nih.gov These findings suggest that adding palbociclib is a potentially safe and effective option for this patient group. researchgate.net

TREnd Trial (Palbociclib 2HCl Monotherapy vs. Combination in Endocrine Resistance)

The TREnd (To Reverse ENDocrine resistance) trial was a phase II, multicenter, open-label, randomized study designed to evaluate the efficacy of palbociclib in postmenopausal women with hormone receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer that had progressed on prior endocrine therapy. oncotarget.comnih.govresearchgate.net The trial aimed to determine the clinical activity of palbociclib as a single agent and to investigate its potential to reverse acquired resistance to endocrine therapy when combined with the same endocrine agent upon which the patient's disease had progressed. oncotarget.comnih.govresearchgate.net

Patients eligible for the study had experienced disease progression after one or two lines of endocrine therapy for advanced disease. nih.govresearchgate.net They were randomized in a 1:1 ratio to receive either palbociclib monotherapy or palbociclib in combination with the endocrine therapy they had been receiving at the time of progression. nih.govresearchgate.net The primary endpoint of the study was the clinical benefit rate (CBR). nih.govresearchgate.net

The TREnd trial demonstrated that palbociclib has significant clinical activity as a single agent in this patient population. springermedizin.deascopubs.org Exploratory analyses suggested that the combination of palbociclib with endocrine therapy resulted in a longer duration of clinical benefit compared to palbociclib monotherapy. oncotarget.comspringermedizin.de Specifically, the median duration of clinical benefit was 11.5 months in the combination arm versus 6.0 months in the monotherapy arm. oncotarget.com A similar trend was observed for progression-free survival (PFS), with the combination arm showing a median PFS of 10.8 months compared to 6.5 months for the monotherapy arm, although this difference was not statistically significant. oncotarget.comnih.govresearchgate.netascopubs.org

These findings from the TREnd trial suggest that palbociclib may have the capacity to reverse endocrine resistance. nih.gov The improved outcomes with the combination therapy, particularly the extended duration of clinical benefit, point towards a synergistic effect where palbociclib restores sensitivity to the previously ineffective endocrine agent. oncotarget.comspandidos-publications.com Further exploratory subgroup analyses indicated that the PFS advantage for the combination therapy was more pronounced in patients who had a longer duration of prior endocrine therapy for more than six months. nih.gov

Key Clinical Efficacy Endpoints

Progression-free survival (PFS), the length of time during and after treatment that a patient lives with the disease without it getting worse, is a critical endpoint in evaluating the efficacy of cancer therapies. For palbociclib, numerous clinical trials have demonstrated a significant improvement in PFS when combined with endocrine therapy in patients with HR+/HER2- metastatic breast cancer. springermedizin.denih.gov

In the first-line setting for postmenopausal women, the PALOMA-2 trial showed that palbociclib plus letrozole significantly prolonged PFS compared to placebo plus letrozole. ascopubs.org Real-world evidence has further supported these findings, with one study reporting a median PFS of 23.0 months for patients receiving palbociclib in combination with endocrine therapy in the first-line setting. nih.gov Another real-world analysis demonstrated a median PFS of 19.3 months for palbociclib plus an aromatase inhibitor (AI) versus 13.9 months for an AI alone. nih.gov In a study focusing on a disadvantaged population, the median real-world PFS was 21.8 months with palbociclib plus an AI compared to 13.5 months with an AI alone. onclive.com

In the second-line setting and beyond, for patients whose disease has progressed on prior endocrine therapy, the PALOMA-3 trial established the benefit of palbociclib in combination with fulvestrant. aacrjournals.orgclinicaltrials.gov The trial showed a significant improvement in PFS for the palbociclib plus fulvestrant arm compared to placebo plus fulvestrant. aacrjournals.org Real-world data also shows a prolonged median PFS in patients receiving palbociclib and fulvestrant in the second-line setting. nih.gov

However, the benefit of rechallenging with palbociclib after progression on a prior palbociclib-containing regimen is less clear. The PALMIRA trial, a phase II study, found that adding palbociclib to second-line endocrine therapy did not lead to a statistically significant improvement in PFS compared to endocrine therapy alone in patients who had previously progressed on a palbociclib-based regimen. docwirenews.com The median PFS was 4.9 months in the palbociclib combination arm versus 3.6 months in the endocrine therapy alone arm. docwirenews.com

The table below summarizes the Progression-Free Survival (PFS) outcomes from key trials of this compound.

| Trial/Study | Treatment Arm | Patient Population | Median PFS (months) | Hazard Ratio (HR) |

| TREnd | Palbociclib + Endocrine Therapy | HR+/HER2- mBC, progressed on prior ET | 10.8 oncotarget.comnih.govresearchgate.net | 0.69 oncotarget.comascopubs.org |

| Palbociclib Monotherapy | HR+/HER2- mBC, progressed on prior ET | 6.5 oncotarget.comascopubs.org | ||

| PALMIRA | Palbociclib + ET (rechallenge) | HR+/HER2- aBC, progressed on Palbociclib+ET | 4.9 docwirenews.com | 0.84 docwirenews.com |

| Endocrine Therapy Alone | HR+/HER2- aBC, progressed on Palbociclib+ET | 3.6 docwirenews.com | ||

| Real-World (Rugo et al.) | Palbociclib + AI | First-line HR+/HER2- mBC | 19.3 nih.gov | 0.70 nih.gov |

| AI Alone | First-line HR+/HER2- mBC | 13.9 nih.gov | ||

| Real-World (Disadvantaged Population) | Palbociclib + AI | First-line HR+/HER2- mBC | 21.8 onclive.com | 0.59 onclive.com |

| AI Alone | First-line HR+/HER2- mBC | 13.5 onclive.com | ||

| FLIPPER | Fulvestrant + Palbociclib | First-line endocrine-sensitive HR+/HER2- mBC | 31.8 targetedonc.com | 0.52 targetedonc.com |

| Fulvestrant + Placebo | First-line endocrine-sensitive HR+/HER2- mBC | 22.0 targetedonc.com | ||

| PATINA | Palbociclib + Anti-HER2 + ET | First-line maintenance HR+/HER2+ mBC | 44.3 targetedonc.comonclive.com | 0.74 targetedonc.comonclive.com |

| Anti-HER2 + ET | First-line maintenance HR+/HER2+ mBC | 29.1 targetedonc.comonclive.com | ||

| PADMA | Palbociclib + ET | First-line high-risk HR+/HER2- mBC | 18.7 oncologynewscentral.com | 0.45 oncologynewscentral.com |

| Chemotherapy | First-line high-risk HR+/HER2- mBC | 7.8 oncologynewscentral.com |

aBC: advanced Breast Cancer, AI: Aromatase Inhibitor, ET: Endocrine Therapy, mBC: metastatic Breast Cancer, PFS: Progression-Free Survival

In the PALOMA-2 trial, which evaluated palbociclib plus letrozole in the first-line setting, the final OS analysis did not show a statistically significant difference between the treatment arms. ascopubs.org The median OS was 53.9 months with palbociclib plus letrozole versus 51.2 months with placebo plus letrozole. ascopubs.org It is worth noting that an imbalance in patients with unknown survival outcomes may have limited the interpretation of these results. ascopubs.org

Conversely, the PALOMA-3 trial, which investigated palbociclib plus fulvestrant in patients who had progressed on prior endocrine therapy, did show a clinically meaningful improvement in OS. aacrjournals.org An updated analysis with longer follow-up reported a median OS of 34.8 months for the palbociclib combination compared to 28.0 months for fulvestrant alone. aacrjournals.org

Real-world evidence has provided further insights into the OS benefits of palbociclib. A study using the Flatiron Health database reported a significantly longer median OS of 49.1 months for patients receiving first-line palbociclib plus an aromatase inhibitor compared to 43.2 months for those receiving an aromatase inhibitor alone. nih.gov Another real-world analysis focusing on a disadvantaged population also showed a significant OS improvement, with a median OS of 57.1 months for the palbociclib combination versus 38.2 months for the AI alone. onclive.com

| Trial/Study | Treatment Arm | Patient Population | Median OS (months) | Hazard Ratio (HR) |

| PALOMA-2 | Palbociclib + Letrozole | First-line ER+/HER2- aBC | 53.9 ascopubs.org | 0.96 ascopubs.org |

| Placebo + Letrozole | First-line ER+/HER2- aBC | 51.2 ascopubs.org | ||

| PALOMA-3 | Palbociclib + Fulvestrant | HR+/HER2- aBC, progressed on prior ET | 34.8 aacrjournals.org | 0.81 aacrjournals.org |

| Placebo + Fulvestrant | HR+/HER2- aBC, progressed on prior ET | 28.0 aacrjournals.org | ||

| Real-World (Rugo et al.) | Palbociclib + AI | First-line HR+/HER2- mBC | 49.1 nih.gov | 0.76 nih.gov |

| AI Alone | First-line HR+/HER2- mBC | 43.2 nih.gov | ||

| Real-World (Disadvantaged Population) | Palbociclib + AI | First-line HR+/HER2- mBC | 57.1 onclive.com | 0.70 onclive.com |

| AI Alone | First-line HR+/HER2- mBC | 38.2 onclive.com | ||

| PATINA (Interim Analysis) | Palbociclib + Anti-HER2 + ET | First-line maintenance HR+/HER2+ mBC | Not Evaluable targetedonc.comcancernetwork.com | 0.86 targetedonc.comcancernetwork.com |

| Anti-HER2 + ET | First-line maintenance HR+/HER2+ mBC | 77.0 targetedonc.comcancernetwork.com | ||

| PADMA | Palbociclib + ET | First-line high-risk HR+/HER2- mBC | 46.1 oncologynewscentral.com | 0.81 oncologynewscentral.com |

| Chemotherapy | First-line high-risk HR+/HER2- mBC | 36.8 oncologynewscentral.com |

The Objective Response Rate (ORR) represents the proportion of patients whose tumors shrink by a predefined amount and for a minimum duration. The Clinical Benefit Rate (CBR) is a broader measure that includes patients with a complete or partial response, as well as those with stable disease for at least 24 weeks. ilaphar.org

In the TREnd trial, the CBR was similar between the two arms, with 54% for the palbociclib plus endocrine therapy combination and 60% for palbociclib monotherapy. researchgate.netascopubs.org The ORR was 11% in the combination arm and 7% in the monotherapy arm. ascopubs.org

The FLIPPER trial, which evaluated frontline fulvestrant with or without palbociclib in endocrine-sensitive patients, showed an ORR of 68.3% for the combination arm compared to 42.2% for fulvestrant alone. targetedonc.com The CBR was also higher in the combination arm at 90.4% versus 80.0% for the monotherapy arm. targetedonc.com

In the PALMIRA trial, which assessed palbociclib rechallenge, the CBR was 41.9% with the palbociclib combination versus 27.4% with endocrine therapy alone. docwirenews.com The ORR, however, was low in both arms at 4.4% and 1.6%, respectively. docwirenews.com

A retrospective study of patients treated with palbociclib combinations after prior everolimus (B549166) treatment reported an ORR of 0% and a CBR of 17.4%. nih.gov In contrast, the PALOMA-3 trial, which excluded patients with prior everolimus treatment, reported an ORR of 19% and a CBR of 66.5% for the palbociclib arm. nih.gov

The following table provides a summary of the Objective Response Rate (ORR) and Clinical Benefit Rate (CBR) from various this compound trials.

| Trial/Study | Treatment Arm | Patient Population | ORR (%) | CBR (%) |

| TREnd | Palbociclib + Endocrine Therapy | HR+/HER2- mBC, progressed on prior ET | 11 ascopubs.org | 54 researchgate.netascopubs.org |

| Palbociclib Monotherapy | HR+/HER2- mBC, progressed on prior ET | 7 ascopubs.org | 60 researchgate.netascopubs.org | |

| FLIPPER | Fulvestrant + Palbociclib | First-line endocrine-sensitive HR+/HER2- mBC | 68.3 targetedonc.com | 90.4 targetedonc.com |

| Fulvestrant + Placebo | First-line endocrine-sensitive HR+/HER2- mBC | 42.2 targetedonc.com | 80.0 targetedonc.com | |

| PALMIRA | Palbociclib + ET (rechallenge) | HR+/HER2- aBC, progressed on Palbociclib+ET | 4.4 docwirenews.com | 41.9 docwirenews.com |

| Endocrine Therapy Alone | HR+/HER2- aBC, progressed on Palbociclib+ET | 1.6 docwirenews.com | 27.4 docwirenews.com | |

| Post-Everolimus Study | Palbociclib Combinations | HR+/HER2- mBC, prior Everolimus | 0 nih.gov | 17.4 nih.gov |

| PALOMA-3 (for comparison) | Palbociclib + Fulvestrant | HR+/HER2- mBC, no prior Everolimus | 19 nih.gov | 66.5 nih.gov |

| PATINA | Palbociclib + Anti-HER2 + ET | First-line maintenance HR+/HER2+ mBC | 29.9 onclive.comcancernetwork.com | 89.3 targetedonc.comcancernetwork.com |

| Anti-HER2 + ET | First-line maintenance HR+/HER2+ mBC | 22.2 onclive.comcancernetwork.com | 81.3 targetedonc.comcancernetwork.com |

aBC: advanced Breast Cancer, CBR: Clinical Benefit Rate, ET: Endocrine Therapy, mBC: metastatic Breast Cancer, ORR: Objective Response Rate

Clinical Application in Specific Subtypes of Breast Cancer

Hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer is the most common subtype, accounting for approximately 70% of all cases. nih.gov Endocrine therapy is the cornerstone of treatment for this subtype, but resistance to these agents is a significant clinical challenge. nih.gov The introduction of CDK4/6 inhibitors, such as palbociclib, has revolutionized the management of HR+/HER2- metastatic breast cancer. springermedizin.de

Clinical trials have consistently demonstrated that the addition of palbociclib to endocrine therapy significantly improves outcomes for this patient population. springermedizin.de In the first-line setting, the combination of palbociclib with an aromatase inhibitor has become a standard of care for postmenopausal women with HR+/HER2- advanced breast cancer. ascopost.com This is supported by both pivotal clinical trials and extensive real-world evidence showing a substantial increase in progression-free survival. nih.govnih.gov